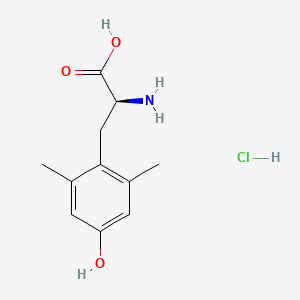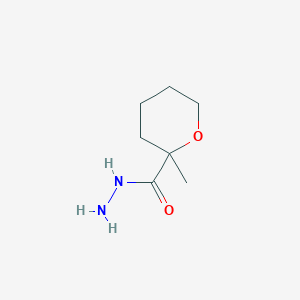
2-methyltetrahydro-2H-pyran-2-carbohydrazide
Übersicht
Beschreibung
2-Methyltetrahydro-2H-pyran-2-carbohydrazide (2-MTHPC) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 145-147°C and a boiling point of 339-341°C. 2-MTHPC is a cyclic ether and an analog of the naturally occurring compound tetrahydropyran-2-carbohydrazide (THPC). 2-MTHPC has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a model compound for studying the mechanism of action of enzymes.
Wissenschaftliche Forschungsanwendungen
2-methyltetrahydro-2H-pyran-2-carbohydrazide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent dye, and as a model compound for studying the mechanism of action of enzymes. 2-methyltetrahydro-2H-pyran-2-carbohydrazide has also been used as a substrate for the study of the enzyme cyclodextrin glucanotransferase (CGTase). CGTase is an enzyme involved in the synthesis of cyclodextrins, which are cyclic oligosaccharides that can be used as chiral drugs or as pharmaceutical excipients. In addition, 2-methyltetrahydro-2H-pyran-2-carbohydrazide has been used as a substrate for the study of the enzyme acetylcholine esterase (AChE), which is involved in the hydrolysis of acetylcholine and is important for the regulation of neurotransmission.
Wirkmechanismus
2-methyltetrahydro-2H-pyran-2-carbohydrazide is a cyclic ether, and its mechanism of action is believed to involve the formation of an intermediate complex between 2-methyltetrahydro-2H-pyran-2-carbohydrazide and the enzyme. The complex is formed when the hydrazine group of 2-methyltetrahydro-2H-pyran-2-carbohydrazide binds to the active site of the enzyme. The binding of the hydrazine group induces a conformational change in the enzyme, which increases its affinity for the substrate and facilitates the catalytic reaction. The reaction proceeds through a series of steps, leading to the formation of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyltetrahydro-2H-pyran-2-carbohydrazide are not yet fully understood. However, it has been suggested that 2-methyltetrahydro-2H-pyran-2-carbohydrazide may have an inhibitory effect on certain enzymes, such as acetylcholine esterase (AChE). In addition, 2-methyltetrahydro-2H-pyran-2-carbohydrazide has been shown to have a protective effect against oxidative stress in vitro. It has also been suggested that 2-methyltetrahydro-2H-pyran-2-carbohydrazide may have an anti-inflammatory effect, although this has yet to be confirmed.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyltetrahydro-2H-pyran-2-carbohydrazide is an organic compound that is relatively easy to synthesize and has a wide range of applications in scientific research. Its ability to form complexes with enzymes makes it an ideal substrate for studying the mechanism of action of enzymes. However, 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood. In addition, 2-methyltetrahydro-2H-pyran-2-carbohydrazide is a relatively expensive compound and may not be suitable for all laboratory experiments.
Zukünftige Richtungen
Future research on 2-methyltetrahydro-2H-pyran-2-carbohydrazide should focus on better understanding its biochemical and physiological effects. In particular, further research should be conducted to confirm its inhibitory effect on certain enzymes and its protective effect against oxidative stress. In addition, further research should be conducted to determine the potential of 2-methyltetrahydro-2H-pyran-2-carbohydrazide as an anti-inflammatory agent. Finally, future research should also focus on developing new synthetic methods for the production of 2-methyltetrahydro-2H-pyran-2-carbohydrazide and improving its cost-effectiveness for laboratory experiments.
Eigenschaften
IUPAC Name |
2-methyloxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(6(10)9-8)4-2-3-5-11-7/h2-5,8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOECOZDNFPORSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyltetrahydro-2H-pyran-2-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
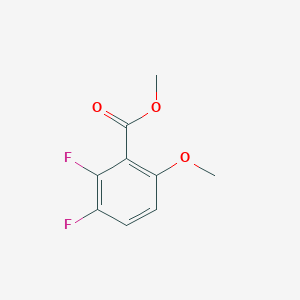
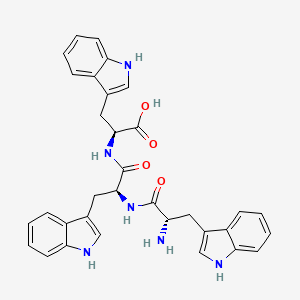

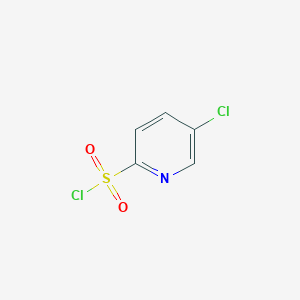

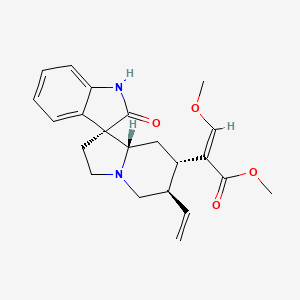
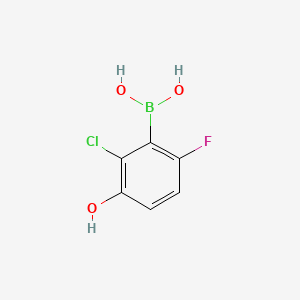
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)
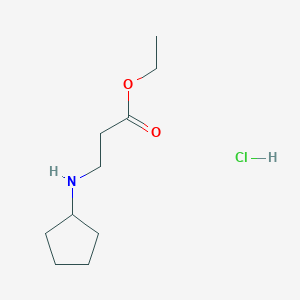
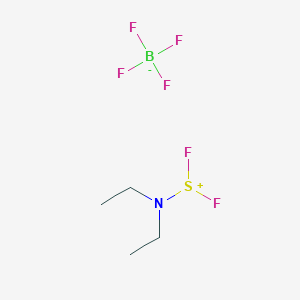
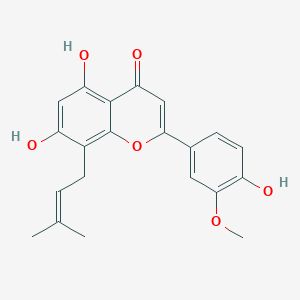
![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)
